Pemirolast sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pemirolast sodium is a mast cell stabilizer used primarily as an anti-allergic agent. It is marketed under the trade names Alegysal and Alamast.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pemirolast sodium can be synthesized through a multi-step process involving the reaction of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with sodium hydroxide. The reaction conditions typically involve heating the reactants in an aqueous solution to facilitate the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Pemirolast sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole ring and the pyrimidinone moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can lead to the formation of hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Pemirolast sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study mast cell stabilization and allergic reactions.

Biology: Investigated for its effects on cellular signaling pathways involved in allergic responses.

Medicine: Applied in the treatment of allergic conjunctivitis and explored for potential use in asthma and other allergic conditions.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations

Wirkmechanismus

Pemirolast sodium exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. It binds to the histamine H1 receptor, blocking the action of endogenous histamine and providing temporary relief from allergic symptoms. Additionally, it inhibits antigen-stimulated calcium ion influx into mast cells, further preventing degranulation and mediator release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nedocromil sodium

- Cromolyn sodium

- Ketotifen

Uniqueness

Pemirolast sodium is unique in its dual action as both a mast cell stabilizer and a histamine H1 receptor antagonist. This dual mechanism provides a more comprehensive approach to managing allergic reactions compared to other mast cell stabilizers that do not have antihistamine properties .

Biologische Aktivität

Pemirolast sodium, a mast cell stabilizer and antiallergic agent, has been extensively studied for its biological activity, particularly in the treatment of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, clinical studies, and comparative efficacy with other treatments.

This compound functions primarily by stabilizing mast cells and inhibiting the release of inflammatory mediators. Its key mechanisms include:

- Inhibition of Calcium Influx : Pemirolast inhibits the influx of extracellular calcium ions into mast cells, which is crucial for the degranulation process that releases histamine and other mediators .

- Blocking Arachidonic Acid Release : It prevents the release of arachidonic acid, a precursor for various inflammatory mediators .

- cAMP Modulation : The compound increases cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase, which further contributes to its anti-inflammatory effects .

- Eosinophil Activation : Pemirolast has been shown to inhibit eosinophil activation, reducing the release of leukotrienes and eosinophil cationic protein (ECP), both of which are involved in allergic responses .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Mast Cell Stabilization : By inhibiting antigen-induced release of mediators such as histamine and leukotrienes from human mast cells .

- Antiallergic Activity : Effective in preventing symptoms associated with allergic conjunctivitis and asthma by blocking the action of histamine at H1 receptors .

- Efficacy in Allergic Conditions : Clinical studies have demonstrated its effectiveness in reducing ocular symptoms associated with allergic conjunctivitis .

Clinical Studies

Several clinical trials have evaluated pemirolast's efficacy compared to other treatments:

- Study on Allergic Conjunctivitis : A study comparing 0.1% pemirolast potassium with bromfenac (a nonsteroidal anti-inflammatory drug) showed that both significantly reduced ocular signs after one week. However, subjective symptoms did not differ significantly between treatments .

- Long-term Efficacy : In trials involving patients with ragweed allergic conjunctivitis, pemirolast was found to be as effective as nedocromil sodium over an eight-week period. It demonstrated superior efficacy in preventing symptoms compared to placebo after prolonged use .

Comparative Efficacy

A summary table comparing this compound with other antiallergic agents is provided below:

| Agent | Indication | Efficacy | Notes |

|---|---|---|---|

| This compound | Allergic conjunctivitis | Effective; reduces ocular signs | Requires consistent use for optimal effect |

| Bromfenac | Allergic conjunctivitis | Effective; similar safety profile | Non-steroidal anti-inflammatory |

| Nedocromil | Allergic conjunctivitis | Comparable efficacy | Requires longer duration for maximum effect |

| Ketotifen | Allergic conjunctivitis | Effective; dual mechanism | H1 receptor antagonist; rapid onset |

Case Studies

In a notable case study involving patients with seasonal allergic conjunctivitis treated with pemirolast for four months, significant improvements were observed in both subjective symptoms and objective signs after six to eight weeks of treatment. Adverse effects were minimal and included headache and mild cold-like symptoms .

Eigenschaften

CAS-Nummer |

69372-22-1 |

|---|---|

Molekularformel |

C10H7N6NaO |

Molekulargewicht |

250.19 g/mol |

IUPAC-Name |

sodium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C10H7N6O.Na/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 |

InChI-Schlüssel |

KYIZZXKWRKKFSQ-UHFFFAOYSA-N |

Kanonische SMILES |

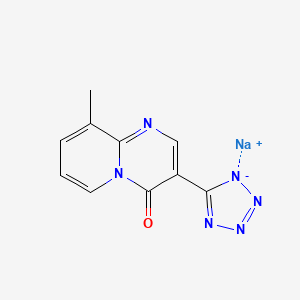

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.